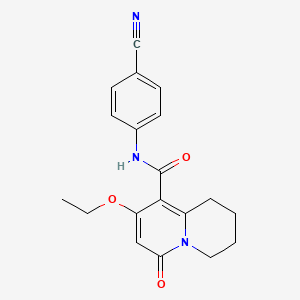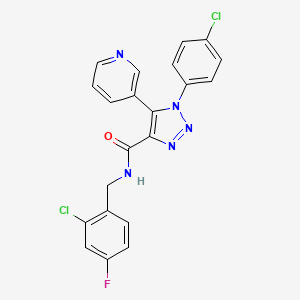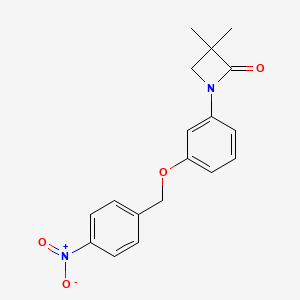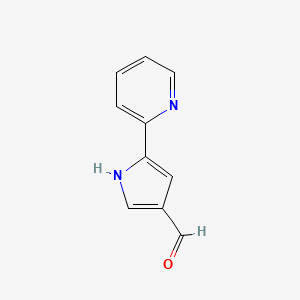
1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, commonly known as DMBU, is a synthetic compound that has been widely studied in recent years due to its potential applications in various fields of biomedical research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of DMBU is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell growth and proliferation. DMBU has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell survival and proliferation. Additionally, DMBU has been found to inhibit the expression of several genes involved in tumor progression, including VEGF, MMP-9, and Bcl-2.
Biochemical and Physiological Effects:
DMBU has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. Studies have shown that DMBU can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, DMBU has been found to exhibit anti-cancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
One of the main advantages of using DMBU in laboratory experiments is its availability and ease of synthesis. Additionally, DMBU has been found to exhibit potent anti-cancer activity, making it a promising candidate for further investigation. However, one limitation of using DMBU in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DMBU, including further investigation of its mechanism of action and potential applications in other areas of biomedical research. Additionally, studies could be conducted to optimize the synthesis of DMBU and to improve its solubility in water, which would make it more suitable for in vivo studies. Finally, studies could be conducted to investigate the potential synergistic effects of DMBU in combination with other anti-cancer agents.
合成方法
DMBU can be synthesized using a variety of methods, including the reaction of 1-(3,4-dimethoxybenzyl)urea with 4-(1,1-dioxidoisothiazolidin-2-yl)benzene-1,2-diol in the presence of a suitable catalyst. The synthesis of DMBU has been described in several scientific publications, and the compound is readily available for use in laboratory experiments.
科学研究应用
DMBU has been studied extensively for its potential applications in various areas of biomedical research. One of the most promising applications of DMBU is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity. Studies have shown that DMBU can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, DMBU has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-9-4-14(12-18(17)27-2)13-20-19(23)21-15-5-7-16(8-6-15)22-10-3-11-28(22,24)25/h4-9,12H,3,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOMZJQNXNKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

![N-(4-(tert-butyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616944.png)

![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)
![4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2616948.png)

![N~2~-(2-hydroxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2616950.png)
![5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2616951.png)



![5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2616960.png)
